molecular formula C9H14N4O2 B13532370 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine

4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine

Katalognummer: B13532370
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: UQSGMJKUHLBZLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a pyrazole moiety. The presence of the nitro group on the pyrazole ring adds to its reactivity and potential applications in various fields of research and industry. This compound is of interest due to its unique structure and the potential biological and chemical properties it may exhibit.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable pyrazole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-nitro-1H-pyrazole in the presence of a base. The reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized products, and various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine is unique due to the specific positioning of the nitro group on the pyrazole ring and the piperidine substitution. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C9H14N4O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

4-[(3-nitropyrazol-1-yl)methyl]piperidine

InChI

InChI=1S/C9H14N4O2/c14-13(15)9-3-6-12(11-9)7-8-1-4-10-5-2-8/h3,6,8,10H,1-2,4-5,7H2

InChI-Schlüssel

UQSGMJKUHLBZLI-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CN2C=CC(=N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.